Apernyl

Description

Properties

CAS No. |

57762-41-1 |

|---|---|

Molecular Formula |

C19H20O7 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

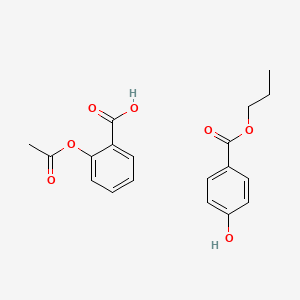

2-acetyloxybenzoic acid;propyl 4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O3.C9H8O4/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12) |

InChI Key |

GQGDGKQGOTVVRX-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

Other CAS No. |

57762-41-1 |

Synonyms |

apernyl aspirin - 4-hydroxybenzoic acid propyl ester aspirin, 4-hydroxybenzoic acid propyl ester, drug combination |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Apernyl (Acetylsalicylic Acid) in Dental Pulp Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental pulpitis, the inflammation of the dental pulp, is a prevalent and painful condition primarily instigated by bacterial invasion from carious lesions.[1] The pulp's response to these irritants involves a complex cascade of inflammatory and immune reactions within a unique, low-compliance environment circumscribed by dentin.[2] Apernyl® is a topical dental analgesic formulated for the management of mild to moderate pain, particularly following dental procedures.[3][4] Its therapeutic effect is conferred by its active pharmaceutical ingredient, acetylsalicylic acid (ASA), commonly known as aspirin.[3][5] Each dental stick of this compound contains 32 mg of acetylsalicylic acid.[3][5] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which acetylsalicylic acid mitigates dental pulp inflammation, supported by experimental data and protocols.

The Pathophysiology of Dental Pulp Inflammation

The onset of pulpitis is typically a response to bacterial components, such as lipopolysaccharide (LPS), which permeate the dentinal tubules and activate resident pulpal cells, including odontoblasts, fibroblasts, and immune cells like macrophages and dendritic cells.[2][6] This activation initiates intracellular signaling cascades, prominently involving Toll-like receptors (TLRs), which subsequently trigger downstream pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7][8]

The culmination of these signaling events is the upregulation and release of a host of pro-inflammatory mediators. Key among these are cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6, which amplify the inflammatory response and recruit leukocytes to the site of injury.[7] Concurrently, the expression of enzymes like cyclooxygenase-2 (COX-2) is induced, leading to the synthesis of prostaglandins (e.g., Prostaglandin E2 or PGE2).[8] Prostaglandins are potent mediators of vasodilation, increased vascular permeability, and the sensitization of nociceptive nerve endings, contributing directly to the cardinal signs of inflammation and pain characteristic of pulpitis.

Pharmacological Profile of this compound

This compound is formulated as a dental stick for direct, topical application. The primary active component is acetylsalicylic acid, a well-established nonsteroidal anti-inflammatory drug (NSAID).[4][7]

| Component | Function | Concentration per Stick | Reference(s) |

| Acetylsalicylic Acid | Active Ingredient | 32 mg | [3][5] |

| Carbopol | Excipient | Not specified | [3][4] |

| Sodium Dodecyl Sulphate | Excipient | Not specified | [3][4] |

| Maize Starch | Excipient | Not specified | [3][4] |

Table 1: Composition of this compound Dental Sticks

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal anti-inflammatory and analgesic mechanism of acetylsalicylic acid is the irreversible inhibition of cyclooxygenase (COX) enzymes.[7][9] The inflammatory cascade involves the liberation of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandins.[7]

-

COX-1: A constitutively expressed enzyme involved in physiological functions.

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated by inflammatory stimuli. It is a primary driver of inflammatory pain.[9][10]

By acetylating a serine residue in the active site of both COX-1 and COX-2, ASA blocks the synthesis of prostaglandins. This blockade directly reduces vasodilation and vascular permeability and, crucially, diminishes the sensitization of pain-receptive nerve fibers in the pulp, thereby exerting a potent analgesic effect.[2][9]

Modulation of Inflammatory Cytokine Expression

Beyond COX inhibition, acetylsalicylic acid exerts anti-inflammatory effects by modulating intracellular signaling pathways that control the genetic expression of inflammatory proteins.[7] Studies have demonstrated that ASA can inhibit the NF-κB signaling pathway.[7] NF-κB is a critical transcription factor that, upon activation by inflammatory stimuli, translocates to the nucleus and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[7] By suppressing this pathway, ASA effectively reduces the production of these key cytokines in dental pulp cells, dampening the overall inflammatory response.[7]

| Study Type | Cell/Model Type | ASA Concentration(s) | Key Anti-inflammatory Findings | Reference(s) |

| In Vitro | Human Dental Pulp Stem Cells (HDPSCs) | Low concentrations | Reduced expression levels of inflammatory cytokines, including TNF-α and IL-6, following stimulation with LPS. | [7] |

| In Vivo (Animal) | Beagle Dog Pulpitis Model | Not specified | Delayed the development of pulpitis and significantly decreased the incidence of subsequent apical periodontitis. | [11] |

Table 2: Summary of Studies on the Anti-inflammatory Effects of Acetylsalicylic Acid on Dental Pulp

Effects on Pulp Repair and Regeneration

The action of acetylsalicylic acid in the dental pulp is not limited to suppressing inflammation. Evidence suggests it also plays a role in promoting the pulp's innate repair mechanisms. This is particularly relevant for vital pulp therapies, where the goal is to resolve inflammation and stimulate the formation of reparative dentin.

Studies have shown that low, non-cytotoxic concentrations of ASA can promote the proliferation and odontogenic differentiation of human dental pulp stem cells (hDPSCs).[7][12][13] This pro-reparative effect is characterized by the upregulation of key genetic and protein markers associated with dentin formation, including Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), and Dentin Sialophosphoprotein (DSPP).[12][14] The MAPK signaling pathway has been identified as being activated during this ASA-induced differentiation process.[14]

| Study Type | Cell Type | ASA Concentration(s) | Key Pro-reparative Findings | Reference(s) |

| In Vitro | hDPSCs | 50 µg/mL | Enhanced expression of osteogenic markers OPN and RUNX2. Activated the MAPK signaling pathway. | [14] |

| In Vitro | HDPCs | 25-200 µg/mL | Promoted odontogenesis in a dose-dependent manner. Markedly promoted gene expression of RUNX2 and DSPP at 200 µg/mL. | [12] |

| In Vitro | hDPSCs | ≤100 µg/ml | Increased ALP activity in a dose-dependent manner. Enhanced hDPSC-based bone formation in a rat cranial defect model. | [13] |

Table 3: Summary of Studies on the Pro-reparative Effects of Acetylsalicylic Acid on Dental Pulp Cells

Experimental Protocols

In Vitro Model of Dental Pulp Inflammation

A standard protocol to investigate the anti-inflammatory effects of ASA on dental pulp cells involves the following steps:

-

Cell Isolation and Culture: Human dental pulp stem cells (hDPSCs) are isolated from extracted, healthy third molars and cultured in appropriate media (e.g., DMEM supplemented with FBS and antibiotics).

-

Induction of Inflammation: Cultured cells are challenged with an inflammatory stimulus, typically E. coli Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL, to mimic a bacterial challenge.[7]

-

ASA Treatment: Experimental groups are co-treated with various non-cytotoxic concentrations of acetylsalicylic acid (e.g., 25-100 µg/mL).[13][14]

-

Analysis of Inflammatory Markers: After a set incubation period (e.g., 24-48 hours), cell lysates and culture supernatants are collected. The expression of inflammatory cytokines (TNF-α, IL-6, IL-1β) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

Assessment of Odontogenic Differentiation

The pro-reparative potential of ASA on pulp cells is assessed through differentiation assays:

-

Cell Culture and Treatment: hDPSCs are cultured and treated with low-dose ASA as described above.

-

Odontogenic Induction: Cells are transferred to a specialized osteogenic/odontogenic induction medium containing components like dexamethasone, β-glycerophosphate, and ascorbic acid.

-

Analysis of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: At early time points (e.g., 7 days), cells are fixed and stained for ALP, a key early marker of osteo/odontogenic differentiation.[14]

-

Mineralization Assay: At later time points (e.g., 14-21 days), the formation of mineralized nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits.[14]

-

Gene Expression: At various time points, RNA is extracted and RT-qPCR is performed to quantify the expression of master regulatory genes for differentiation, such as RUNX2 and DSPP.[12]

-

Conclusion

The mechanism of action for this compound in the context of dental pulp inflammation is centered on its active ingredient, acetylsalicylic acid. Its primary therapeutic effect is potent analgesia and anti-inflammation, achieved through the irreversible inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. Furthermore, ASA modulates the inflammatory response at a transcriptional level by inhibiting the NF-κB pathway, thereby decreasing the production of key pro-inflammatory cytokines. Critically, at appropriate concentrations, ASA also demonstrates a pro-reparative capacity by promoting the differentiation of dental pulp stem cells toward an odontogenic lineage. This multifaceted mechanism, combining potent anti-inflammatory action with the stimulation of endogenous repair processes, underscores the therapeutic rationale for the use of acetylsalicylic acid in the management of vital pulp inflammation. The dose-dependent nature of these effects is a critical consideration for optimizing therapeutic outcomes while avoiding cellular toxicity.[7][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Understanding dental pulp inflammation: from signaling to structure [frontiersin.org]

- 3. speiko.de [speiko.de]

- 4. minilu.de [minilu.de]

- 5. This compound (uk) – Medizinprodukte und Dentalpräparate [speiko.de]

- 6. Dental Pulp Defence and Repair Mechanisms in Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inducing cyclooxygenase-2 expression, prostaglandin E2 and prostaglandin F2α production of human dental pulp cells by activation of toll-like receptor-3, mitogen-activated protein kinase kinase/extracellular signal-regulated kinase and p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Novel Strategies for the Treatment of Dental Pulp-Derived Pain: Pharmacological Approaches and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of non-steroidal anti-inflammatory drugs on pulpal and periapical inflammation induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effects of Aspirin on the Process of Pulpitis IADR Abstract Archives [iadr.abstractarchives.com]

- 12. Effects of Aspirin on Odontogenesis of Human Dental Pulp Cells and TGF-β1 Liberation from Dentin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aspirin promotes osteogenic differentiation of human dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylsalicylic Acid Promotes Osteogenic Differentiation of Human Dental Pulp Mesenchymal Stem Cells and Regeneration of Alveolar Bone in Experimental Periodontitis Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Apernyl® Dental Cones: Composition, Formulation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the composition, formulation, and underlying mechanism of action of Apernyl® dental cones, a product designed for the management of mild to moderate pain following dental extractions or orthodontic surgery.[1][2]

Core Composition and Formulation

This compound® dental cones are white, wedge-shaped solid dosage forms intended for local application within the dental alveolus.[1] Each cone is formulated to deliver a precise dose of the active pharmaceutical ingredient (API) directly to the site of pain and inflammation.

Quantitative Composition:

The quantitative composition of the active ingredient in a single this compound® dental cone is detailed in the table below. Information regarding the exact quantities of the excipients is not publicly available.

| Component | Quantity per Dental Cone | Function |

| Active Pharmaceutical Ingredient | ||

| Acetylsalicylic Acid (ASA) | 32 mg | Analgesic, Anti-inflammatory |

| Excipients | ||

| Carbopol | Not specified | Polymer, Thickening agent |

| Sodium Dodecyl Sulphate | Not specified | Surfactant, Solubilizing agent |

| Maize Starch | Not specified | Disintegrant, Binder |

Table 1: Composition of this compound® Dental Cones.[1][2]

Historically, some formulations of this compound® cones also contained propylic ester of p-hydroxy-benzoic acid (PHBA), an antiseptic.[3] However, current formulations list only acetylsalicylic acid as the active substance.[1][2]

Mechanism of Action: Acetylsalicylic Acid

The therapeutic effects of this compound® are derived from the pharmacological action of its active ingredient, acetylsalicylic acid (ASA). ASA is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[4][5]

Signaling Pathway of Acetylsalicylic Acid:

The following diagram illustrates the mechanism of action of acetylsalicylic acid in inhibiting the production of prostaglandins, which are key mediators of pain and inflammation.[5][6]

Caption: Mechanism of action of Acetylsalicylic Acid (ASA).

By acetylating a serine residue in the active site of COX-1 and COX-2, ASA blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.[5] This reduction in pro-inflammatory mediators at the site of the dental extraction leads to the alleviation of pain and a decrease in the local inflammatory response.

Experimental Protocols

Detailed experimental protocols for the quality control and analysis of this compound® dental cones are proprietary to the manufacturer. However, standard pharmaceutical testing for a solid dosage form of this nature would likely include the following:

-

Identification of Active Ingredient: Spectroscopic methods such as Infrared (IR) spectroscopy or Ultraviolet-Visible (UV-Vis) spectrophotometry would be employed to confirm the identity of acetylsalicylic acid.

-

Assay of Active Ingredient: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of acetylsalicylic acid in pharmaceutical formulations. A typical protocol would involve:

-

Sample Preparation: Dissolving a known weight of crushed dental cones in a suitable solvent system, followed by filtration.

-

Chromatographic Conditions: A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength specific for acetylsalicylic acid (approximately 237 nm).

-

Quantification: Comparison of the peak area of the sample with that of a certified reference standard.

-

-

Uniformity of Dosage Units: This test ensures that each dental cone contains the specified amount of the active ingredient within a narrow range. It can be performed by weight variation or content uniformity testing as per pharmacopeial standards.

-

Dissolution Testing: A dissolution test would be performed to evaluate the in vitro release of acetylsalicylic acid from the dental cone. The protocol would specify the dissolution medium, apparatus (e.g., USP Apparatus 1 or 2), rotation speed, and sampling times.

Illustrative Experimental Workflow for HPLC Assay:

The following diagram outlines a logical workflow for the quantitative analysis of acetylsalicylic acid in this compound® dental cones using HPLC.

Caption: HPLC assay workflow for this compound® dental cones.

Conclusion

This compound® dental cones represent a targeted local delivery system for acetylsalicylic acid, designed to manage post-extraction pain and inflammation. The formulation utilizes common pharmaceutical excipients to ensure the stability and release of the active ingredient. The well-established mechanism of action of acetylsalicylic acid via COX inhibition provides the pharmacological basis for its therapeutic use in this context. While specific analytical methods are proprietary, standard pharmaceutical quality control procedures are applicable for the assessment of this product.

References

The Pharmacokinetics of Acetylsalicylic Acid: A Core Technical Guide with Reference to Apernyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acetylsalicylic Acid and Apernyl

Acetylsalicylic acid exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The antiplatelet effect of ASA is due to the irreversible inhibition of thromboxane A2 formation in platelets, which is crucial for their aggregation.[3]

This compound is a pharmaceutical preparation containing 32 mg of acetylsalicylic acid in the form of a dental stick.[4][5][6] It is designed for topical application in the alveolar socket following dental procedures, such as tooth extractions, to provide localized pain relief.[5][6][7] The wedge-shaped stick is intended to conform to the shape of the alveolus, delivering the active ingredient directly to the site of pain and inflammation.[6]

Due to its localized application and low dosage, the systemic exposure to ASA from this compound is expected to be significantly lower than that observed with standard oral or intravenous doses. However, an understanding of the fundamental pharmacokinetic properties of ASA is essential for a comprehensive assessment of its behavior.

Pharmacokinetics of Acetylsalicylic Acid

The pharmacokinetics of acetylsalicylic acid are characterized by rapid absorption and hydrolysis to its active metabolite, salicylic acid (SA).[8][9] The pharmacokinetic profile can vary significantly depending on the formulation and route of administration.[10][11]

Absorption

Following oral administration, ASA is rapidly absorbed from the stomach and upper small intestine.[3][8] The rate of absorption is influenced by the formulation; for instance, solutions and micronized tablets lead to a faster onset of action compared to standard tablets.[12] Enteric-coated formulations are designed to delay release until the small intestine to minimize gastric irritation.[3]

Distribution

Once absorbed, ASA is distributed throughout the body's fluid compartments.[9] It is approximately 80-90% bound to plasma proteins, primarily albumin.[3]

Metabolism

Acetylsalicylic acid is a prodrug that is rapidly hydrolyzed to salicylic acid in the gut wall, blood, and primarily the liver.[3][9] Salicylic acid is the primary active metabolite responsible for the anti-inflammatory and analgesic effects.[9] Salicylic acid itself is further metabolized in the liver through conjugation with glycine to form salicyluric acid, and with glucuronic acid to form phenolic and acyl glucuronides.[3][13] At higher doses, these metabolic pathways can become saturated, leading to non-linear kinetics.[3][8]

Excretion

The metabolites of ASA, along with a small amount of unchanged salicylic acid, are primarily excreted by the kidneys.[13][14] The renal clearance of salicylic acid is highly dependent on urinary pH; alkalinization of the urine can significantly increase its excretion.[3][8] The half-life of ASA is very short (around 15-20 minutes) due to its rapid conversion to salicylic acid.[14] The half-life of salicylic acid is dose-dependent, ranging from 2-3 hours at low doses to 15-30 hours at higher doses due to the saturation of metabolic pathways.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for acetylsalicylic acid and its primary metabolite, salicylic acid, from various studies involving oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) after a Single Dose

| Formulation/Route | Dose (mg) | Cmax (μg/mL) | Tmax (min) | AUC (μg·h/mL) | Half-life (h) |

| Micronized Tablet (oral) | 500 | 13.8 | 17.5 | 6.2 - 7.0 | - |

| Regular Tablet (oral) | 500 | 4.4 | 45 | 6.2 - 7.0 | - |

| Effervescent Tablet (oral) | 500 | - | - | - | - |

| Intravenous | 500 | 54.25 | 1.02 | 10.31 | 0.322 |

| Oral Solution | 500 | 4.84 | 30 | 5.12 | 0.422 |

| Modified Release Capsule (oral) | 50 | 0.221 | 205.2 | 0.38 | - |

Data compiled from various sources.[10][12][15][16]

Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) after a Single Dose of ASA

| Formulation/Route | Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |

| Micronized Tablet (oral) | 500 | 35.1 | - | 177 - 205 | - |

| Regular Tablet (oral) | 500 | 27.0 | - | 177 - 205 | - |

| Intravenous | 500 | - | - | - | 2.5 - 3.1 |

| Oral Solution | 500 | - | - | - | 2.4 - 2.8 |

Data compiled from various sources.[12][16]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of acetylsalicylic acid.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a clinical trial to determine the pharmacokinetic profile of an oral ASA formulation.

-

Subject Recruitment: A cohort of healthy volunteers is recruited for the study. Exclusion criteria typically include a history of gastrointestinal, renal, or hepatic disease, as well as known hypersensitivity to NSAIDs.

-

Study Design: A randomized, crossover study design is often employed. Each subject receives a single dose of the test ASA formulation and a reference formulation, with a washout period of at least 7 days between treatments.[17]

-

Drug Administration: Subjects are typically required to fast overnight before drug administration. The formulation is administered with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected into tubes containing an esterase inhibitor (e.g., physostigmine or sodium fluoride) at predefined time points before and after drug administration (e.g., 0, 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[15][18]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of ASA and SA are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.[17][18][19]

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.[15]

In Vitro Dissolution Testing Protocol

This protocol describes a general method for assessing the release of ASA from a solid dosage form.

-

Apparatus: A USP-compliant dissolution apparatus, such as Apparatus 2 (paddle apparatus), is used.[20]

-

Dissolution Medium: The dissolution medium is selected to simulate physiological conditions. For immediate-release formulations, a buffered solution with a pH of around 1.2 (simulated gastric fluid) followed by a buffer at pH 6.8 (simulated intestinal fluid) may be used.[12]

-

Test Conditions: The temperature of the dissolution medium is maintained at 37 ± 0.5°C, and the paddle speed is set to a standardized rate (e.g., 50 or 75 rpm).

-

Sample Collection: Aliquots of the dissolution medium are collected at specified time intervals.

-

Sample Analysis: The concentration of dissolved ASA in the collected samples is determined by HPLC with UV detection.

-

Data Analysis: The cumulative percentage of the drug released is plotted against time to generate a dissolution profile.

Visualizations

The following diagrams illustrate the metabolic pathway of acetylsalicylic acid and a typical workflow for a pharmacokinetic study.

References

- 1. droracle.ai [droracle.ai]

- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. speiko.de [speiko.de]

- 5. This compound (uk) – Medizinprodukte und Dentalpräparate [speiko.de]

- 6. minilu.de [minilu.de]

- 7. apozona.com [apozona.com]

- 8. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 10. Pharmacokinetics of low-dose oral modified release, soluble and intravenous aspirin in man, and effects on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of acetylsalicylic acid and salicylic acid from rapid-and slow-release formulations, and in combination with dipyridamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 14. scialert.net [scialert.net]

- 15. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioavailability study of two 81-mg coated tablet formulations of acetylsalicylic acid in fed healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement and pharmacokinetics of acetylsalicylic acid by a novel high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to Apernyl's Inhibition of Prostaglandin Synthesis in Oral Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apernyl, the brand name for acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with well-established analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action is primarily centered on the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. In the oral cavity, prostaglandins, particularly prostaglandin E2 (PGE2), are significantly implicated in the pathogenesis of inflammatory conditions such as gingivitis and periodontitis. Elevated levels of PGE2 in oral tissues contribute to vasodilation, increased vascular permeability, and bone resorption. This technical guide provides an in-depth analysis of the effect of this compound on prostaglandin synthesis in oral tissues, summarizing key quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Introduction

Periodontal diseases are inflammatory conditions initiated by bacterial plaque, leading to the destruction of the supporting structures of the teeth.[1] The host inflammatory response plays a crucial role in this tissue destruction, with prostaglandins acting as potent mediators.[1] this compound's ability to inhibit prostaglandin synthesis makes it a subject of interest in periodontal research and therapy. This guide explores the molecular mechanisms of this compound's action within the specific context of oral tissues and presents the available evidence on its efficacy in modulating prostaglandin-mediated inflammation.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

This compound exerts its anti-inflammatory effects by irreversibly inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2]

-

COX-1 is a constitutively expressed enzyme involved in various physiological processes, including the protection of the gastric mucosa and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins in pathological conditions like periodontitis.[3]

This compound acetylates a serine residue in the active site of both COX isoforms, thereby blocking the access of the substrate, arachidonic acid, to the catalytic site. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.[2] The irreversible nature of this inhibition is a key feature of this compound's action.

Signaling Pathway of Prostaglandin Synthesis Inhibition by this compound

The following diagram illustrates the inhibition of the COX pathway by this compound.

Quantitative Data on this compound's Effect on Prostaglandin Synthesis in Oral Tissues

The following tables summarize the available quantitative data from studies investigating the effect of this compound (acetylsalicylic acid) on prostaglandin levels in various oral tissues.

Table 1: Effect of Topical Aspirin on Salivary Prostaglandin E2 (PGE2) Levels in Patients with Periodontal Disease [4][5]

| Treatment Group | N | Baseline Salivary PGE2 (pg/mL) (Mean ± SD) | Post-treatment Salivary PGE2 (pg/mL) (Mean ± SD) | P-value |

| Standard Treatment (Scaling and Root Planing) | 10 | 95.60 ± 2.14 | 91.24 ± 2.56 | > 0.05 |

| 1% Aspirin Gel + Scaling and Root Planing | 10 | 95.51 ± 2.24 | 72.89 ± 2.41 | < 0.001 |

| 1% Aspirin Mouthwash + Scaling and Root Planing | 10 | 94.87 ± 2.51 | 83.42 ± 2.12 | < 0.001 |

Table 2: Effect of Systemic Aspirin on Gingival Crevicular Fluid (GCF) Mediator Levels in Patients with Gingivitis (7-day treatment) [6][7]

| Treatment Group | N | Change in GCF PGE2 (pg/site) (Mean ± SEM) | P-value (vs. Placebo) |

| Placebo | 15 | Not Reported | - |

| Aspirin 81 mg/day | 16 | Not Statistically Significant | > 0.05 |

| Aspirin 325 mg/day | 16 | Not Statistically Significant | > 0.05 |

Note: While the changes in PGE2 levels were not statistically significant in this study, a negative trend was observed between 15-epi-LXA4 and PGE2 in the 325 mg aspirin group, suggesting a potential aspirin-mediated effect.[6]

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide to provide a framework for future research.

Collection of Oral Tissue Samples

4.1.1. Saliva Collection [4]

A standardized protocol is essential for minimizing variability in salivary biomarker analysis.

4.1.2. Gingival Crevicular Fluid (GCF) Collection [6][8]

GCF is a serum transudate found in the gingival sulcus, and its composition reflects the underlying periodontal health.

4.1.3. Gingival Tissue Biopsy and Homogenization [3][9][10]

For direct analysis of tissue-level prostaglandins, biopsies are required.

Measurement of Prostaglandin E2 (PGE2)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying PGE2 levels in biological samples.

4.2.1. General ELISA Protocol for PGE2 [11][12][13]

The following is a generalized workflow for a competitive ELISA for PGE2. Specific kit instructions should always be followed.

Discussion and Future Directions

The available evidence suggests that this compound can reduce prostaglandin levels in oral tissues, particularly when applied topically.[4][5] However, the data on the effects of systemic this compound on prostaglandin synthesis in the context of periodontal diseases is less clear, with some studies showing non-significant changes in GCF PGE2 levels.[6] This highlights the need for further well-controlled clinical trials with larger sample sizes to elucidate the dose-response relationship and the clinical efficacy of systemic this compound as an adjunct to periodontal therapy.

Future research should focus on:

-

Conducting randomized controlled trials to evaluate the effect of various systemic doses of this compound on prostaglandin levels in GCF, saliva, and gingival tissue of patients with periodontitis.

-

Investigating the long-term effects of low-dose this compound therapy on periodontal disease progression and its correlation with prostaglandin levels.

-

Exploring the potential synergistic effects of this compound with other host-modulating agents in the management of periodontal inflammation.

Conclusion

This compound's mechanism of irreversibly inhibiting COX-1 and COX-2 enzymes provides a strong rationale for its use in mitigating prostaglandin-mediated inflammation in oral tissues. While preliminary data, especially from topical applications, are promising, more robust clinical evidence is required to establish the definitive role of systemic this compound in the management of periodontal diseases. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to design and execute future studies in this important area of oral health research.

References

- 1. rjor.ro [rjor.ro]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Cyclooxygenase-2 is upregulated in inflamed gingival tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. The effects of aspirin gel and mouthwash on levels of salivary biomarkers PGE2, TNF-α and nitric oxide in patients with periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of aspirin on gingival crevicular fluid levels of inflammatory and anti-inflammatory mediators in patients with gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. Development of an extraction method for the determination of prostaglandins in biological tissue samples using liquid chromatography-tandem mass spectrometry: application to gonads of Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. file.elabscience.com [file.elabscience.com]

- 13. elkbiotech.com [elkbiotech.com]

The Influence of Apernyl's Active Component, Acetylsalicylic Acid, on Cellular Pathways in Alveolar Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apernyl, a preparation historically utilized for pain management following dental extractions, contains acetylsalicylic acid (aspirin) as its primary active ingredient. While direct, in-depth studies on the specific formulation of this compound and its influence on alveolar healing at a molecular level are limited, a substantial body of research exists on the effects of acetylsalicylic acid on the cellular and signaling pathways integral to wound and bone healing. This technical guide synthesizes the current understanding of how acetylsalicylic acid likely modulates the complex processes of alveolar socket repair, providing a valuable resource for researchers and professionals in drug development. The following sections will delve into the intricate cellular and molecular mechanisms affected by acetylsalicylic acid, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Data Presentation: Quantitative Effects of Acetylsalicylic Acid on Cellular Processes

The following tables summarize the quantitative findings from various in-vitro and in-vivo studies on the effects of acetylsalicylic acid (ASA) on key cellular players in alveolar healing.

Table 1: Effects of Acetylsalicylic Acid on Osteoclast Differentiation and Function

| Cell Type | ASA Concentration | Effect | Key Findings | Reference |

| RAW264.7 cells | 0.25, 0.5, 1.0, 1.5 mM | Inhibition of osteoclast differentiation | Dose-dependent reduction in TRAP-positive multinucleated cells. | [1] |

| RAW264.7 cells | Not specified | Suppression of osteoclastic marker genes | Decreased mRNA expression of Cathepsin K, TRAP, MMP-9, and Calcitonin Receptor. | [1] |

| Dendritic cells | 50, 100, 150, 200 µg/ml | Inhibition of RANKL-induced osteoclast formation | Significant suppression of TRAP+ multinuclear cell formation. | [2] |

| Ovariectomized mice | 0.6 mg/ml in drinking water | Inhibition of osteoclast activity | Ameliorated bone density. | [3][4] |

Table 2: Effects of Acetylsalicylic Acid on Osteoblast Differentiation and Function

| Cell Type | ASA Concentration | Effect | Key Findings | Reference |

| Human Dental Pulp Mesenchymal Stem Cells (hDPMSCs) | 50 µg/mL | Promotion of osteogenic differentiation | Activation of the MAPK signaling pathway. | [5][6][7] |

| Bone Marrow Mesenchymal Stem Cells (BMMSCs) | Not specified | Enhanced survival and differentiation | Increased expression of RUNX2, ALP, and osteocalcin. | [8][9] |

| Periodontal Ligament Stem Cells (PDLSCs) | ≤100 µg/ml | Enhanced osteogenic potential | Upregulation of genes related to cell proliferation and tissue regeneration. | [10] |

Table 3: Effects of Acetylsalicylic Acid on Fibroblast Activity

| Cell Type | ASA Concentration | Effect | Key Findings | Reference |

| Human Foreskin Fibroblasts | Ingestion of ASA | Inhibition of platelet-induced fibroblast growth | Reduced mitogenic action of platelets on fibroblast cultures. | [11][12] |

| Mouse Cardiac Fibroblasts | Not specified | Suppression of Ang II-induced proliferation and collagen synthesis | Inhibition of NADPH oxidase expression and NF-κB activation. | [13] |

| HeLa, rhabdomyosarcoma, and fibroblast cells | 5 mg/well | Inhibition of cell growth | Significant inhibition of proliferation. | [14] |

Core Cellular Pathways Modulated by Acetylsalicylic Acid

Acetylsalicylic acid exerts its influence on alveolar healing by modulating several key intracellular signaling pathways. These pathways are critical for regulating inflammation, bone remodeling, and tissue regeneration.

Inhibition of the NF-κB Signaling Pathway in Osteoclasts

A primary mechanism by which acetylsalicylic acid is thought to impede bone resorption is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in osteoclast precursors.[1][2][8][9]

-

Mechanism: Upon stimulation by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of genes essential for osteoclast differentiation and activation.

-

Effect of Acetylsalicylic Acid: Acetylsalicylic acid has been shown to suppress the activation of the IKK complex, thereby preventing IκB degradation and blocking the nuclear translocation of p65.[2][15] This leads to a downstream reduction in the expression of crucial osteoclastogenic transcription factors like NFATc1 and subsequent marker genes such as TRAP, Cathepsin K, and MMP-9.[1][16]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in osteoclastogenesis that is affected by acetylsalicylic acid.[1][16]

-

Mechanism: RANKL binding to its receptor, RANK, also triggers the activation of several MAPK subfamilies, including p38, JNK, and ERK. These kinases, in turn, phosphorylate and activate transcription factors that are essential for osteoclast differentiation.

-

Effect of Acetylsalicylic Acid: Studies have demonstrated that acetylsalicylic acid can suppress the phosphorylation of p38, JNK, and ERK in RANKL-stimulated cells, thereby inhibiting downstream signaling required for osteoclast formation.[1] In the context of osteoblast differentiation, acetylsalicylic acid has been shown to activate the MAPK pathway in human dental pulp mesenchymal stem cells, promoting their differentiation into osteoblasts.[5][6][7]

Influence on the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of bone formation and osteoblast differentiation.[17] Acetylsalicylic acid has been shown to interact with this pathway, potentially contributing to its bone-protective effects.[8][18]

-

Mechanism: In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing GSK3β, APC, and Axin) and subsequently targeted for degradation. When a Wnt ligand binds to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it co-activates the transcription of genes involved in osteoblastogenesis.

-

Effect of Acetylsalicylic Acid: Acetylsalicylic acid has been reported to decrease the activity of the Wnt/β-catenin pathway by increasing the phosphorylation of β-catenin, leading to its degradation.[19] This effect is mediated through the inhibition of protein phosphatase 2A (PP2A), which normally dephosphorylates components of the destruction complex.[18][19] However, other studies suggest that aspirin can facilitate the degradation of phospho-β-catenin, thereby increasing Wnt signaling essential for osteoblast formation.[8] The exact dose- and cell-type-dependent effects of aspirin on this pathway require further elucidation.

Experimental Protocols

The following are summaries of methodologies employed in key studies investigating the effects of acetylsalicylic acid on cellular pathways relevant to alveolar healing.

Osteoclast Differentiation Assay (from RAW264.7 cells)

-

Cell Culture: RAW264.7 murine macrophage cells are seeded in 96-well plates at a density of 2.0×10^5 cells/ml.

-

Induction of Osteoclastogenesis: Cells are stimulated with 100 ng/ml of RANKL for 5 days to induce differentiation into osteoclasts.

-

Treatment: Various concentrations of acetylsalicylic acid (e.g., 0.25, 0.5, 1.0, 1.5 mM) are added to the culture medium along with RANKL.

-

Staining and Quantification: After 5 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted under a microscope.

-

Gene Expression Analysis: RNA is extracted from the cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the expression levels of osteoclastic marker genes (e.g., Cathepsin K, TRAP, MMP-9, Calcitonin Receptor).

-

Reference: [1]

Osteogenic Differentiation of Mesenchymal Stem Cells

-

Cell Isolation and Culture: Human dental pulp mesenchymal stem cells (hDPMSCs) are isolated and cultured in a suitable growth medium.

-

Induction of Osteogenesis: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).

-

Treatment: Different concentrations of acetylsalicylic acid (e.g., 50 µg/mL) are added to the osteogenic induction medium.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Staining: ALP activity, an early marker of osteoblast differentiation, is assessed by staining the cells at an early time point (e.g., day 7).

-

Alizarin Red S Staining: Mineralized matrix deposition, a late marker of osteogenesis, is visualized by Alizarin Red S staining at a later time point (e.g., day 21).

-

Western Blot Analysis: Protein expression of osteogenic markers (e.g., RUNX2, OPN, OCN) and signaling molecules (e.g., phosphorylated forms of MAPKs) is analyzed by Western blotting.

-

In-Vivo Model of Alveolar Bone Healing

-

Animal Model: An experimental periodontitis model is induced in rats.

-

Cell Transplantation: Human dental pulp mesenchymal stem cells (hDPMSCs), pretreated with or without acetylsalicylic acid (e.g., 50 µg/mL), are transplanted into the periodontal defects of the rats.

-

Analysis: After a defined period (e.g., 4 weeks), the animals are sacrificed, and the mandibles are harvested.

-

Histological and Immunohistochemical Analysis: The mandibles are processed for histological staining (e.g., Hematoxylin and Eosin) to assess tissue regeneration and immunohistochemistry to detect the expression of proteins of interest (e.g., OPG, RANKL, TNF-α, IL-1).

-

Micro-CT Analysis: Micro-computed tomography can be used to quantitatively assess the volume and density of newly formed bone.

Conclusion

The available scientific literature strongly suggests that acetylsalicylic acid, the active component of this compound, has a multifaceted impact on the cellular and molecular processes governing alveolar healing. Its primary effects appear to be the inhibition of osteoclastogenesis through the suppression of the NF-κB and MAPK signaling pathways, and the promotion of osteoblast differentiation, potentially through the modulation of the MAPK and Wnt/β-catenin pathways. Furthermore, its influence on fibroblast activity and the inflammatory microenvironment contributes to the overall healing response. While the dose-dependent and cell-type-specific effects of acetylsalicylic acid warrant further investigation, this technical guide provides a foundational understanding of the key cellular pathways affected, offering valuable insights for future research and the development of therapeutic strategies aimed at enhancing alveolar bone and soft tissue regeneration. It is important to note that the clinical application of this compound should be guided by its approved indications and the discretion of a qualified healthcare professional, as its formulation and recommended use may have evolved over time.

References

- 1. Aspirin inhibits osteoclastogenesis by suppressing the activation of NF-κB and MAPKs in RANKL-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin inhibits RANKL-induced osteoclast differentiation in dendritic cells by suppressing NF-κB and NFATc1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Aspirin a day may keep osteoporosis at bay: study | CBC News [cbc.ca]

- 4. Aspirin prevents estrogen deficiency-induced bone loss by inhibiting osteoclastogenesis and promoting osteogenesis | springermedizin.de [springermedizin.de]

- 5. Acetylsalicylic Acid Promotes Osteogenic Differentiation of Human Dental Pulp Mesenchymal Stem Cells and Regeneration of Alveolar Bone in Experimental Periodontitis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylsalicylic Acid Promotes Osteogenic Differentiation of Human Dental Pulp Mesenchymal Stem Cells and Regeneration of Alveolar Bone in Experimental Periodontitis Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Review on the Relationship between Aspirin and Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ingestion of aspirin prevents platelet-induced human fibroblast growth. Implications for peptic ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative effects of aspirin and diclofenac against the growth of cancer and fibroblast cells: In vitro comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aspirin prevents estrogen deficiency-induced bone loss by inhibiting osteoclastogenesis and promoting osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wnt signaling pathway as a regulator of bone formation and healing. [journals.ekb.eg]

- 18. Molecular Pathways: Aspirin and Wnt Signaling—A Molecularly Targeted Approach to Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of aspirin on the Wnt/beta-catenin pathway is mediated via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Dissolution Profile of Apernyl in Simulated Saliva: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to evaluating the in-vitro dissolution profile of Apernyl®, a dental analgesic stick, in a biorelevant simulated saliva medium. This compound's active pharmaceutical ingredient is acetylsalicylic acid (ASA), formulated for localized pain relief within the oral cavity, particularly after dental procedures.[1][2][3][4] Understanding the dissolution characteristics of this unique dosage form in a physiologically relevant environment is critical for ensuring its therapeutic efficacy. This document provides detailed experimental protocols, hypothetical data representations based on the known properties of ASA and its excipients, and visual workflows to guide researchers in this specialized area of drug product characterization.

Introduction

This compound is a wedge-shaped dental stick containing 32 mg of acetylsalicylic acid (ASA) designed for topical application in the alveolus (tooth socket) following extractions or other oral surgeries.[1][2] Its formulation includes the excipients Carbopol, sodium dodecyl sulphate, and maize starch, which are intended to control the release of the active ingredient and facilitate its local action.[1] Unlike systemically absorbed oral dosage forms of ASA, this compound's clinical performance is directly related to its dissolution rate and drug concentration achieved at the site of application.

The complex environment of the oral cavity, with continuous saliva production and clearance, necessitates the use of a biorelevant in-vitro dissolution model to predict the in-vivo performance of such a product. This guide details a proposed methodology for assessing the in-vitro dissolution of this compound in simulated saliva, providing a framework for formulation development, quality control, and bioequivalence studies.

Experimental Protocol: In-Vitro Dissolution of this compound in Simulated Saliva

This section details a robust methodology for determining the in-vitro dissolution profile of this compound dental sticks in a simulated saliva medium.

Materials and Reagents

-

This compound® dental sticks (32 mg acetylsalicylic acid)[1]

-

Potassium chloride (KCl)

-

Sodium chloride (NaCl)

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Carboxymethyl cellulose (low viscosity)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Acetylsalicylic acid reference standard

Preparation of Simulated Saliva

A key aspect of a biorelevant dissolution test is the composition of the dissolution medium. The following formulation for simulated saliva is recommended for its similarity to human saliva in terms of electrolyte composition, pH, and viscosity.

Table 1: Composition of Simulated Saliva

| Component | Concentration (g/L) |

| Potassium chloride (KCl) | 1.20 |

| Sodium chloride (NaCl) | 0.85 |

| Calcium chloride dihydrate | 0.22 |

| Potassium phosphate monobasic | 0.34 |

| Sodium phosphate dibasic | 0.71 |

| Magnesium chloride hexahydrate | 0.10 |

| Carboxymethyl cellulose | 1.00 |

| Deionized water | q.s. to 1 L |

The final pH of the simulated saliva should be adjusted to 6.8 ± 0.1 using HCl or NaOH.

Dissolution Apparatus and Parameters

Given the unique shape and intended use of this compound, a standard USP apparatus may require adaptation. A USP Apparatus 2 (Paddle Apparatus) with a modified vessel or a sample holder is recommended to ensure the dental stick remains in a consistent position throughout the test.

Table 2: Dissolution Test Parameters

| Parameter | Setting |

| Apparatus | USP Apparatus 2 (Paddle) with custom holder |

| Dissolution Medium | Simulated Saliva (pH 6.8) |

| Volume of Medium | 500 mL |

| Temperature | 37 ± 0.5 °C |

| Paddle Speed | 50 RPM |

| Sampling Times | 5, 10, 15, 30, 45, 60, 90, and 120 minutes |

| Sample Volume | 5 mL (with replacement of fresh medium) |

Analytical Method

The concentration of acetylsalicylic acid in the collected samples can be determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Table 3: HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 40:60:1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 276 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Hypothetical Dissolution Data

The following table presents a hypothetical dissolution profile for this compound in simulated saliva, based on the known properties of its components. The presence of Carbopol, a hydrophilic polymer, and sodium dodecyl sulphate, a surfactant, is expected to facilitate the wetting and subsequent dissolution of the sparingly soluble acetylsalicylic acid.

Table 4: Hypothetical In-Vitro Dissolution of this compound in Simulated Saliva

| Time (minutes) | Mean % of ASA Dissolved | Standard Deviation |

| 0 | 0 | 0 |

| 5 | 15.2 | 2.1 |

| 10 | 28.9 | 3.5 |

| 15 | 45.1 | 4.2 |

| 30 | 68.7 | 5.1 |

| 45 | 82.4 | 4.8 |

| 60 | 91.3 | 3.9 |

| 90 | 96.8 | 2.5 |

| 120 | 98.5 | 1.9 |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for this compound dissolution testing.

References

Spectroscopic Analysis of Apernyl Active Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apernyl is a pharmaceutical preparation primarily used for topical pain relief in dentistry, such as after tooth extractions.[1][2] The primary active ingredient responsible for its analgesic effect is acetylsalicylic acid (ASA), widely known as aspirin.[1][3][4][5] Some analgesic formulations combine acetylsalicylic acid with other active ingredients like caffeine to enhance its effect. This guide provides a detailed overview of the core spectroscopic techniques used for the analysis and characterization of these active ingredients: Acetylsalicylic Acid and Caffeine.

The following sections detail the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the qualitative and quantitative analysis of these compounds.

Acetylsalicylic Acid (ASA)

Acetylsalicylic acid is the product of the esterification of salicylic acid. Its therapeutic properties are well-documented, as are its spectroscopic characteristics, which are crucial for identification, purity assessment, and quantification in pharmaceutical formulations.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of ASA. The method often involves the hydrolysis of acetylsalicylic acid to salicylate, which then forms a colored complex with an iron(III) salt. This complex can be measured colorimetrically.

Quantitative Data Summary

| Compound/Complex | Solvent/Medium | λmax (nm) | Notes |

| Acetylsalicylic Acid | Ethanol | ~275 nm | Characteristic absorbance of the benzene ring. |

| Tetraaquosalicylatoiron(III) complex | Acidic Solution (FeCl3) | ~530 nm | Intense violet color, used for quantification.[6] |

Experimental Protocol: Quantification of ASA via Iron Complexation [6][7]

-

Sample Preparation:

-

Accurately weigh a sample of the formulation equivalent to approximately 400 mg of ASA.

-

Hydrolyze the ASA by adding 10 mL of 1 M NaOH solution and heating the mixture to boiling. This converts acetylsalicylic acid into the salicylate dianion.[7]

-

Quantitatively transfer the cooled solution to a 250 mL volumetric flask and dilute to the mark with distilled water to create a standard stock solution.[7]

-

-

Standard Curve Preparation:

-

Create a series of dilutions from the stock solution to prepare standards of known concentrations.

-

For each standard, transfer a specific aliquot to a new volumetric flask.

-

Add acidified iron(III) chloride solution. The iron(III) ion reacts with the salicylate to form the violet-colored tetraaquosalicylatoiron(III) complex.[7]

-

Dilute to the final volume with distilled water.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 530 nm.[6]

-

Use a blank solution (containing the iron(III) chloride reagent but no salicylate) to zero the instrument.

-

Measure the absorbance of each standard and the prepared sample solution.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standards.

-

Use the absorbance of the unknown sample to determine its concentration from the calibration curve.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and quality control of ASA, providing a unique molecular fingerprint based on the vibrations of its functional groups.

Quantitative Data Summary: Characteristic FT-IR Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3000-2500 | O-H (Carboxylic Acid) | Stretching, broad |

| ~1750 | C=O (Ester) | Stretching |

| ~1690 | C=O (Carboxylic Acid) | Stretching |

| ~1605, 1480 | C=C | Aromatic Ring Stretching |

| ~1300 | C-O | Ester Stretching |

| ~900 | O-H | Out-of-plane bend |

Experimental Protocol: FT-IR Analysis using KBr Pellet Method [8]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the ASA standard or sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Compare the resulting spectrum of the sample with a reference spectrum of pure ASA. The presence of characteristic peaks confirms the identity of the compound. Quantitative analysis can also be performed using chemometric approaches like Partial Least Squares (PLS).[8]

-

Caffeine

Caffeine is a xanthine alkaloid that acts as a central nervous system stimulant. It is often included in analgesic formulations to counteract drowsiness and enhance pain relief.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides a simple and rapid method for the determination of caffeine in various samples, including pharmaceutical products.[9][10]

Quantitative Data Summary

| Compound | Solvent | λmax (nm) |

| Caffeine | Water | ~273 nm |

| Caffeine | Chloroform | ~275 nm |

| Caffeine | Dichloromethane | ~276 nm |

Note: The λmax can vary slightly depending on the solvent and the presence of other substances. For mixtures, derivative spectrophotometry or simultaneous equation methods may be employed.[9]

Experimental Protocol: Direct UV Spectrophotometry of Caffeine [11]

-

Sample Preparation:

-

Accurately weigh a portion of the powdered formulation and dissolve it in a suitable solvent (e.g., deionized water or chloroform). Chloroform has been identified as a highly effective solvent for caffeine determination.[9]

-

If necessary, use sonication to ensure complete dissolution.

-

Filter the solution to remove any insoluble excipients.

-

-

Standard and Sample Solutions:

-

Prepare a stock solution of a known concentration of a pure caffeine standard.

-

Create a series of working standards by diluting the stock solution.

-

Dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan the appropriate UV range (e.g., 200-400 nm).

-

Determine the wavelength of maximum absorbance (λmax), typically around 273 nm.[9]

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard and the sample solution at the determined λmax.

-

-

Data Analysis:

-

Construct a Beer-Lambert calibration curve by plotting absorbance against the concentration of the standards.

-

Calculate the concentration of caffeine in the sample solution based on its absorbance and the calibration curve.

-

Visualizations

Workflow for Spectroscopic Quantification of ASA

Caption: General workflow for the quantitative analysis of Acetylsalicylic Acid (ASA) via UV-Vis spectroscopy.

Mechanism of Action Pathway for ASA

Caption: Simplified signaling pathway showing the mechanism of action of Acetylsalicylic Acid (ASA).

References

- 1. speiko.de [speiko.de]

- 2. This compound 100 St - Arzneimittel rezeptfrei | claras-apotheke.de [claras-apotheke.de]

- 3. This compound (uk) – Medizinprodukte und Dentalpräparate [speiko.de]

- 4. minilu.de [minilu.de]

- 5. implantis.eu [implantis.eu]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. purdue.edu [purdue.edu]

- 8. aab-ir.ro [aab-ir.ro]

- 9. Spectrophotometric Analysis of Caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. zchaoianalityczna.put.poznan.pl [zchaoianalityczna.put.poznan.pl]

A Technical Guide: Apernyl's (Acetylsalicylic Acid) Inhibitory Effect on Bradykinin-Mediated Inflammation in Pulpitis Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulpitis, the inflammation of dental pulp, is a condition often characterized by significant pain and discomfort. A key mediator in this inflammatory cascade is bradykinin, a potent vasodilator and pain-sensitizing agent. This technical guide explores the mechanism by which Apernyl, a dental preparation whose active ingredient is acetylsalicylic acid (aspirin), inhibits the production and effects of bradykinin in experimental models of pulpitis. By irreversibly acetylating cyclooxygenase (COX) enzymes, this compound effectively blocks the synthesis of prostaglandins, which are crucial downstream effectors of bradykinin's pro-inflammatory actions. This guide provides a detailed overview of the underlying signaling pathways, experimental methodologies used to elicit and measure these effects, and a summary of the foundational research in this area.

Introduction: The Role of Bradykinin in Pulpitis

Dental pulpitis is a host response to irritants, most commonly microbial byproducts from carious lesions. This process involves a complex interplay of inflammatory mediators, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells.[1] Among the first mediators to be activated following tissue injury is bradykinin.[1]

Bradykinin is a nonapeptide generated by the kallikrein-kinin system. Its activation in the dental pulp leads to:

-

Vasodilation and Increased Vascular Permeability: Contributing to edema and increased pulpal pressure.[1]

-

Pain (Dolor): Bradykinin directly stimulates and sensitizes nociceptive nerve endings, causing the characteristic pain of pulpitis.

-

Stimulation of Pro-inflammatory Mediators: Bradykinin triggers the release of other inflammatory molecules, notably prostaglandins, amplifying the inflammatory cascade.[2][3]

Given its central role, the inhibition of bradykinin production or its downstream effects presents a key therapeutic target for managing pulpitis.

This compound: Composition and Mechanism of Action

This compound is a dental analgesic preparation formulated as a small, wedge-shaped stick for local application. The primary active ingredient in this compound is acetylsalicylic acid (ASA) , commonly known as aspirin. Each dental stick typically contains 32 mg of acetylsalicylic acid.

The well-established mechanism of action for acetylsalicylic acid is the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] ASA achieves this by acetylating a serine residue in the active site of the enzyme.[4] This action is critical because COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), such as prostaglandin E2 (PGE2).[5][6]

Signaling Pathway: How this compound Interrupts Bradykinin's Effect

The inhibitory effect of this compound on the consequences of bradykinin production is indirect but highly effective. Bradykinin does not directly synthesize prostaglandins, but its binding to the Bradykinin B2 receptor on target cells (like pulpal fibroblasts) initiates a signaling cascade that leads to prostaglandin production.

The sequence of events is as follows:

-

Tissue Injury/Inflammation: Triggers the activation of the kallikrein-kinin system, leading to the production of Bradykinin.

-

Receptor Binding: Bradykinin binds to its B2 receptor on the cell membrane.

-

Phospholipase C Activation: The receptor activation stimulates Phospholipase C (PLC).

-

Arachidonic Acid Release: PLC activation leads to the cleavage of phospholipids in the cell membrane, releasing Arachidonic Acid (AA).

-

COX Enzyme Action: Cyclooxygenase (COX-1 and COX-2) enzymes metabolize Arachidonic Acid into prostaglandin precursors.

-

Prostaglandin Synthesis: These precursors are converted into various prostaglandins, primarily PGE2 in the context of inflammation. PGE2 then acts to potentiate pain and inflammation.

-

This compound's Point of Intervention: this compound (Acetylsalicylic Acid) irreversibly inhibits the COX enzymes, halting the conversion of Arachidonic Acid and thereby blocking the production of PGE2.

By preventing the synthesis of prostaglandins, this compound effectively uncouples bradykinin from one of its most potent inflammatory and pain-producing pathways.[5][6]

Visualization of the Signaling Pathway

Caption: this compound inhibits the bradykinin pathway by blocking COX enzymes.

Foundational Experimental Evidence

The primary research demonstrating the direct inhibitory effect of this compound on the production of bradykinin-like substances in dental pulp models was conducted by Kudo et al. in 1975.[7] Their work utilized two key animal models to induce pulpitis and measure the subsequent release of inflammatory mediators.

Experimental Protocols

The following sections describe the generalized methodologies for the types of experiments cited in the foundational research. These protocols are representative of techniques used to study pulpitis and are intended to provide a framework for understanding the original experiments.

4.1.1. Formalin-Induced Pulpitis in Rats (Generalized Protocol)

This model uses a chemical irritant to induce a reliable inflammatory response in the dental pulp.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (200-300g).

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail or equivalent anesthetic.

-

Procedure:

-

A cavity is prepared on the occlusal surface of the maxillary first molar using a low-speed dental drill to expose the pulp tissue.

-

A small cotton pledget soaked in a formalin solution (e.g., 5%) is placed in direct contact with the exposed pulp.

-

The cavity is sealed with a temporary dental cement.

-

At designated time points (e.g., 24, 48, 72 hours), the animals are euthanized.

-

The tooth is extracted, and the pulp tissue is carefully extirpated for analysis (e.g., histology, biochemical assays).

-

-

This compound Application (Hypothetical based on Kudo et al.): An this compound solution would be applied directly to the exposed pulp before sealing the cavity.

-

Outcome Measurement: Quantification of bradykinin or other inflammatory mediators in the pulp tissue via techniques like ELISA or, historically, bioassays.

4.1.2. Electrical Stimulation of Dental Pulp in Dogs (Generalized Protocol)

This model simulates nerve irritation and measures the release of neuro-inflammatory mediators.

-

Animal Model: Adult Beagle dogs.

-

Anesthesia: General anesthesia with an appropriate agent (e.g., sodium pentobarbital) and intubation to maintain the airway.

-

Procedure:

-

The canine tooth is isolated, and a cavity is prepared to expose the pulp.

-

A stimulating electrode is placed in contact with the pulp tissue. A reference electrode is placed elsewhere on the body.

-

The exposed pulp is superfused with a sterile saline solution, which is collected for analysis.

-

Electrical stimulation is applied with defined parameters (e.g., frequency, duration, voltage) to induce the release of mediators.

-

The collected perfusate is analyzed.

-

-

This compound Application (Hypothetical based on Kudo et al.): The superfusion saline would be replaced with a saline solution containing this compound.

-

Outcome Measurement: The collected perfusate is tested for the presence of bradykinin-like substances. Historically, this was done using a bioassay.

4.1.3. Bioassay for Bradykinin-like Substance (Rat Uterus Contraction)

This classic pharmacological method was used to quantify the activity of substances that cause smooth muscle contraction, like bradykinin.

-

Assay System: An isolated strip of rat uterine tissue is suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) at a constant temperature (e.g., 37°C) and aerated.

-

Procedure:

-

The tissue is connected to a force transducer to record isometric contractions.

-

A standard dose-response curve is generated using known concentrations of synthetic bradykinin.

-

The collected perfusate samples from the pulpitis models are added to the organ bath.

-

The magnitude of the uterine contraction caused by the sample is measured and compared to the standard curve to quantify the amount of "bradykinin-like substance" present.

-

The reduction in contraction seen in samples from this compound-treated pulp would indicate its inhibitory effect.

-

Visualization of Experimental Workflow

Caption: Workflow for pulpitis induction and measurement of bradykinin.

Data Summary

While the precise quantitative tables from the original 1975 study are not available for reproduction, the findings can be summarized qualitatively. The study demonstrated a marked decrease in the concentration of the bradykinin-like substance in the perfusate collected from dental pulps treated with this compound compared to untreated controls.

| Experimental Model | Treatment Group | Bradykinin-like Substance Detected | Conclusion |

| Formalin-Induced Pulpitis (Rat) | Control (Formalin only) | Yes | Formalin induces the production of inflammatory mediators. |

| This compound (Formalin + this compound) | No / Significantly Reduced | This compound inhibits the production/presence of these mediators. | |

| Electrical Stimulation (Dog) | Control (Saline Perfusate) | Yes | Electrical stimulation causes the release of pain mediators. |

| This compound (this compound Perfusate) | No / Significantly Reduced | This compound inhibits the release/presence of these mediators. |

Conclusion and Future Directions

The foundational evidence, supported by a clear and well-understood biochemical mechanism, indicates that this compound (acetylsalicylic acid) exerts an inhibitory effect on the inflammatory cascade in pulpitis. It achieves this by blocking the COX-dependent synthesis of prostaglandins, which are key downstream mediators of bradykinin's pro-inflammatory and algesic effects. The local application of this compound allows for a targeted anti-inflammatory action directly at the site of pulpal inflammation.

For drug development professionals, this targeted, localized delivery of a non-steroidal anti-inflammatory drug (NSAID) remains a relevant concept. Future research could focus on:

-

Modern Quantification: Re-evaluating this effect using modern, highly sensitive techniques like mass spectrometry or specific ELISAs to precisely quantify the reduction in bradykinin, PGE2, and other eicosanoids in pulpitis models.

-

Novel Formulations: Developing novel delivery systems for local application of NSAIDs in the dental pulp that offer sustained release and enhanced tissue penetration.

-

Broader Pathway Analysis: Investigating the effect of local ASA application on other inflammatory pathways within the dental pulp beyond the bradykinin-prostaglandin axis.

References

- 1. Understanding dental pulp inflammation: from signaling to structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 enhances bradykinin-evoked iCGRP release in bovine dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of bradykinin and thrombin on prostaglandin formation, cell proliferation and collagen biosynthesis in human dental-pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Biocompatibility of Polysorbate 80 in Cell Culture: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disclaimer: Initial searches for "Apernyl excipients" did not yield a specific line of pharmaceutical excipients under this name. "this compound" is commonly associated with a brand name for a finished drug product containing acetylsalicylic acid. Therefore, this guide focuses on a widely used and well-documented excipient, Polysorbate 80 (PS80) , to provide a representative and data-rich overview of excipient biocompatibility in cell culture, as per the core requirements of the user request.

Polysorbate 80 (also known as Tween 80) is a nonionic surfactant and emulsifier extensively used in pharmaceutical formulations, including parenteral (injectable) preparations, to stabilize proteins, solubilize poorly water-soluble drugs, and prevent aggregation.[1][2] Given its direct or indirect interaction with cells and tissues, a thorough understanding of its biocompatibility is critical for ensuring the safety and efficacy of therapeutic products. This technical guide provides a comprehensive overview of the in vitro biocompatibility of Polysorbate 80, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying cellular mechanisms and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Polysorbate 80

The following tables summarize quantitative data from various studies on the cytotoxic effects of Polysorbate 80 on different mammalian cell lines. These studies employ a range of assays to measure cell viability and death.

Table 1: Cytotoxicity of Polysorbate 80 in Human Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Observed Effect |

| HT29, C2Bbe1, DLD1 (Intestinal Epithelial) | Sytox Green, CellTiter-Blue, CellTiter-Glo | 1% | 6 hours | ~90% cell death |